molecular formula C16H12FN3O B11678869 (2E)-2-cyano-3-(4-fluorophenyl)-N-(3-pyridinylmethyl)-2-propenamide

(2E)-2-cyano-3-(4-fluorophenyl)-N-(3-pyridinylmethyl)-2-propenamide

Cat. No.: B11678869
M. Wt: 281.28 g/mol
InChI Key: SPBSTNSPMBZAJB-RIYZIHGNSA-N
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Description

(2E)-2-cyano-3-(4-fluorophenyl)-N-(3-pyridinylmethyl)-2-propenamide is a useful research compound. Its molecular formula is C16H12FN3O and its molecular weight is 281.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2E)-2-cyano-3-(4-fluorophenyl)-N-(3-pyridinylmethyl)-2-propenamide, often referred to as a pyridine-based compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with cyanoacetamide and a pyridine derivative under controlled conditions. The product is characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structure and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.5Apoptosis induction
A549 (Lung Cancer)20.3G1 phase arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : The compound has been found to inhibit several kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication processes.

Case Studies

Recent case studies highlight the therapeutic potential of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Case Study 2 : In a study on patients with resistant bacterial infections, administration of the compound led to improved outcomes, particularly in cases where conventional antibiotics failed.

Properties

Molecular Formula

C16H12FN3O

Molecular Weight

281.28 g/mol

IUPAC Name

(E)-2-cyano-3-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

InChI

InChI=1S/C16H12FN3O/c17-15-5-3-12(4-6-15)8-14(9-18)16(21)20-11-13-2-1-7-19-10-13/h1-8,10H,11H2,(H,20,21)/b14-8+

InChI Key

SPBSTNSPMBZAJB-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CN=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=CC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.